(2-Methylbuta-1,3-dien-1-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
[(1E)-2-methylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C11H12/c1-3-10(2)9-11-7-5-4-6-8-11/h3-9H,1H2,2H3/b10-9+ |
InChI Key |
XBVFCDZVFLRRSH-MDZDMXLPSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylbuta 1,3 Dien 1 Yl Benzene
Direct Synthesis from Precursors
Direct synthetic strategies focus on constructing the conjugated diene system in the final steps, typically by forming one of the key carbon-carbon double bonds or by coupling pre-functionalized fragments.
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
Olefination reactions are powerful tools for the formation of carbon-carbon double bonds and represent a primary route to (2-Methylbuta-1,3-dien-1-yl)benzene.
The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comumass.edumnstate.edu For the synthesis of this compound, a common approach involves the reaction of benzaldehyde (B42025) with an appropriate phosphorus ylide derived from a substituted allyl phosphonium (B103445) salt. rsc.org The ylide, a nucleophilic carbanion, attacks the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com The resulting intermediate, a betaine, collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct, such as the highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com The use of a strong base like n-butyllithium (n-BuLi) is often required to deprotonate the phosphonium salt and generate the reactive ylide. rsc.org
The Horner-Wadsworth-Emmons (HWE) reaction is a significant modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.orgthieme-connect.com These phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their Wittig counterparts and are generated by treating a phosphonate ester with a base. wikipedia.orgorganicchemistrydata.org A key advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which is easily separated from the nonpolar alkene product during aqueous workup. organic-chemistry.org Furthermore, the HWE reaction typically shows excellent stereoselectivity, strongly favoring the formation of the (E)-alkene (trans isomer), which is often the desired product in diene synthesis. wikipedia.orgorganic-chemistry.org The reaction proceeds by nucleophilic addition of the phosphonate carbanion to an aldehyde (or ketone) to form an intermediate that eliminates to give the alkene. wikipedia.org
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium Ylide (from Phosphonium Salt) | Phosphonate Carbanion (from Phosphonate Ester) |
| Typical Base | Strong bases (e.g., n-BuLi, NaH, KOtBu) rsc.org | Milder bases can be used (e.g., NaH, NaOMe), but strong bases are also common. organicchemistrydata.orgorganic-chemistry.org |
| Byproduct | Triphenylphosphine oxide (often difficult to separate) masterorganicchemistry.com | Dialkylphosphate salt (water-soluble, easy to remove) organic-chemistry.org |
| Stereoselectivity | Variable, can produce mixtures of E/Z isomers. | Generally high (E)-selectivity. wikipedia.orgorganic-chemistry.org |
| Reactivity | Stabilized ylides react with aldehydes; unstabilized ylides react with aldehydes and ketones. organicchemistrydata.org | More reactive; reacts with both aldehydes and ketones. organicchemistrydata.org |
Metal-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura Variations for Diene Formation)
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds.
The Heck reaction (also known as the Mizoroki-Heck reaction) involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgyoutube.com To synthesize this compound, this reaction could be envisioned by coupling a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene) with a pre-formed 2-methyl-1,3-butadiene, although regioselectivity can be a challenge. A more controlled approach involves coupling a phenyl-substituted vinyl halide with ethylene (B1197577) or a vinyl halide with styrene. The reaction generally proceeds with high trans selectivity. organic-chemistry.org The catalytic cycle involves oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org
The Suzuki-Miyaura reaction is another powerful palladium-catalyzed cross-coupling method that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. tamu.edunih.gov This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents and byproducts. nih.gov The synthesis of the target diene can be achieved by coupling phenylboronic acid with a suitable halo-substituted diene, such as 1-bromo-2-methylbuta-1,3-diene. Alternatively, a vinylboronic acid derivative of the diene could be coupled with a phenyl halide. orgsyn.org The reaction requires a base, such as sodium carbonate, potassium phosphate, or cesium fluoride, to facilitate the transmetalation step in the catalytic cycle. tamu.eduorgsyn.org
| Coupling Reaction | Typical Aryl Partner | Typical Diene or Alkene Partner | Catalyst System (Example) | Base (Example) |
| Heck Reaction | Phenyl Halide (Ar-X) or Triflate (Ar-OTf) wikipedia.org | 2-Methyl-1,3-butadiene or other alkenes nih.gov | Pd(OAc)₂, PPh₃ nih.gov | Triethylamine (NEt₃) wikipedia.org |
| Suzuki-Miyaura | Phenylboronic Acid (Ar-B(OH)₂) nih.gov | Halogenated diene (e.g., 1-bromo-2-methylbuta-1,3-diene) | Pd(PPh₃)₄ orgsyn.org | Aqueous NaOH, K₂CO₃ orgsyn.org |
Elimination and Dehydrogenation Approaches
The conjugated diene motif can also be formed through elimination reactions from saturated or partially unsaturated precursors. For instance, a suitably substituted phenyl-butenol could undergo acid-catalyzed dehydration, or a dihalo-phenyl-butane could undergo a double dehydrohalogenation using a strong base to generate the two double bonds. The regioselectivity of these eliminations is crucial and must be controlled to yield the desired conjugated system.
Catalytic dehydrogenation offers a more direct route from a less saturated precursor. For example, a molecule like (2-methylbut-2-en-1-yl)benzene (B14673998) could potentially be converted to this compound through acceptorless dehydrogenation. acs.org This process typically requires a transition metal catalyst, such as one based on iridium or molybdenum, at elevated temperatures to remove hydrogen and form the new double bond, extending the conjugation. acs.org
Organometallic Reagent Mediated Syntheses (e.g., Grignard, Organolithium)
Organometallic reagents are potent nucleophiles and bases that are central to many synthetic strategies. numberanalytics.combyjus.com
Grignard reagents (R-Mg-X) are organomagnesium compounds formed from an organic halide and magnesium metal. byjus.comlibretexts.org They can be used to synthesize the target compound in several ways. One method is the palladium-catalyzed cross-coupling of a bromobenzene (B47551) derivative with a pre-formed (2-methylbuta-1,3-dienyl)magnesium halide. Alternatively, a phenyl Grignard reagent (e.g., phenylmagnesium bromide) can act as a nucleophile, adding to an α,β-unsaturated carbonyl compound like 2-methylbut-1-en-3-one in a 1,2- or 1,4-addition fashion, which would be followed by subsequent steps to generate the diene. Nickel-catalyzed coupling reactions between dienyl phosphates and Grignard reagents also provide a pathway to substituted 1,3-dienes. acs.org
Organolithium reagents (R-Li), such as n-butyllithium, are highly reactive and strongly basic organometallic compounds. wikipedia.orguniurb.it While they can be used as nucleophiles in a similar manner to Grignard reagents, their primary role in the synthesis of this compound is often as a strong base. numberanalytics.comwikipedia.org As discussed previously, they are instrumental in generating the phosphorus ylides required for the Wittig reaction by deprotonating the corresponding phosphonium salt. rsc.org Their high basicity requires careful handling in anhydrous (dry) solvents to prevent quenching by water or other protic sources. libretexts.orglibretexts.org
Indirect Synthetic Pathways via Functional Group Transformation of Intermediates
Instead of forming the diene in the final step, it is also possible to synthesize it from a precursor that already contains a phenyl group and a four-carbon chain, followed by functional group manipulations.
Modifications of Phenyl-Substituted Butenes or Butynes
This strategy involves starting with a more readily available phenyl-substituted butene or butyne and performing chemical transformations to install the second double bond in the correct position.
From a Phenyl-Substituted Butene : One could start with a molecule like (2-methyl-4-phenylbut-1-ene). A potential route would involve allylic halogenation (e.g., using N-bromosuccinimide) to introduce a bromine atom at the carbon adjacent to the double bond. Subsequent treatment with a non-nucleophilic base would then induce an elimination reaction (dehydrobromination) to form the new double bond, creating the conjugated diene system.
From a Phenyl-Substituted Butyne : A starting material such as 1-phenyl-3-methylbut-1-yne could be used. A stereoselective partial reduction of the alkyne to a (Z)-alkene can be achieved using Lindlar's catalyst. This would be followed by isomerization or a sequence of reactions to move the double bond into conjugation with the newly formed one. Another approach could involve the hydroboration-oxidation of the alkyne to a ketone, which could then be subjected to a Wittig or HWE reaction to install the terminal double bond.
These indirect methods rely on the strategic manipulation of functional groups to achieve the final conjugated diene structure. researchgate.net
Rearrangement Reactions Facilitating Diene Formation
The formation of conjugated dienes through sigmatropic rearrangements, such as the Cope and Claisen rearrangements, represents a powerful strategy in organic synthesis. beilstein-journals.org These reactions are thermally allowed, concerted pericyclic processes that proceed through a highly ordered, cyclic transition state. organic-chemistry.orgchemrxiv.org
The Cope rearrangement is a mcmaster.camcmaster.ca-sigmatropic rearrangement of 1,5-dienes. chemrxiv.org When applied to asymmetrically substituted dienes, the equilibrium favors the formation of the more thermodynamically stable isomer. beilstein-journals.org The presence of a phenyl substituent can lower the activation enthalpy of the rearrangement. umass.edunih.gov For instance, the reaction of a precursor like a 3-phenyl-1,5-hexadiene derivative could potentially yield a phenyl-substituted diene system, although direct synthesis of this compound via this method is not prominently documented. The general mechanism involves the concerted reorganization of six electrons to form a new sigma bond and two new pi bonds.
The Claisen rearrangement involves the mcmaster.camcmaster.ca-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. organic-chemistry.org Variations of this reaction, such as the Ireland-Claisen rearrangement, can be employed across existing dienes to create new, translocated diene structures. udel.edu This method allows for the stereocontrolled synthesis of multisubstituted 1,3-dienes. mcmaster.caacs.org The synthesis of this compound could be envisioned by designing a suitable allyl phenyl ether precursor that, upon rearrangement, would generate the desired diene skeleton.
While these rearrangement reactions are powerful tools for diene synthesis, their specific application to produce this compound is not extensively reported in the literature. However, their utility in forming substituted dienes suggests their potential as a viable synthetic route.
Green Chemistry Principles and Sustainable Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact by using safer solvents, reducing waste, and improving atom economy.
Solvent-Free or Aqueous Media Methodologies
A key approach in green chemistry is the replacement of volatile organic solvents with more environmentally benign alternatives like water or eliminating the solvent altogether. udel.eduwvu.edu
Aqueous Wittig Reaction: The Wittig reaction, a common method for alkene and diene synthesis, can be performed in an aqueous medium. acs.orgsciepub.com Water has been shown to be an effective medium for reactions between stabilized ylides and a wide range of aldehydes, often resulting in accelerated reaction rates and high yields (80-98%) and E-selectivities (up to 99%). acs.org The reaction can be performed as a one-pot synthesis by mixing triphenylphosphine, an α-bromoester, and an aldehyde in an aqueous sodium bicarbonate solution. acs.orgsciepub.com This approach could be adapted for the synthesis of this compound.
Solvent-Free Wittig Reaction: The Wittig reaction can also be conducted under solvent-free conditions, particularly when one of the reactants is a liquid and can act as a pseudo-solvent. wvu.edu For solid reactants, a hand-ground reaction can be employed. gctlc.org For example, the reaction between an aldehyde and a solid phosphorane ylide can be stirred at room temperature without any solvent to produce the desired alkene. udel.eduwvu.edu This method significantly reduces waste and simplifies the work-up procedure.
A study on a copper-catalyzed reductive functionalization of conjugated dienes utilizes water as a stoichiometric hydrogen atom donor, highlighting another green approach where water participates directly in the reaction. rsc.org
| Green Synthesis Approach | Reactants/Conditions | Typical Yield | Selectivity | Reference |
| Aqueous Wittig Reaction | Aldehyde, α-bromoester, Ph₃P, aq. NaHCO₃ | Up to 99% | Up to 98% E-selectivity | acs.org |
| Solvent-Free Wittig Reaction | Aldehyde, Phosphorane ylide, Room Temp. | Good | High | udel.eduwvu.edu |
Biocatalytic and Organocatalytic Applications
Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the use of potentially toxic and expensive metal catalysts. It has been reported that this compound can be synthesized via organocatalytic pathways, although specific detailed procedures are not widely available. In a broader context, organocatalysis has been applied to the synthesis of complex molecules containing diene motifs. For example, an organocatalytic asymmetric synthesis of tetrahydrocarbazoles employs an inverse-electron-demand Diels-Alder reaction of 2,3-indole-dienes. rsc.org Furthermore, an organocatalytic Cope rearrangement has been reported, demonstrating the potential for metal-free rearrangement reactions. chemrxiv.org
Biocatalysis: The use of enzymes (biocatalysts) in organic synthesis offers high selectivity under mild reaction conditions. nih.gov While the direct biocatalytic synthesis of this compound is not established, the field of biocatalysis is rapidly expanding. youtube.com Engineered enzymes, such as D-amino acid dehydrogenases and transaminases, have been developed for the asymmetric synthesis of D-phenylalanines, showcasing the power of biocatalysis in creating complex chiral molecules containing phenyl groups. researchgate.net The development of enzymes for C-C bond formation could potentially lead to future biocatalytic routes for phenyl-substituted dienes.
Control of Chemo-, Regio-, and Stereoselectivity in Synthetic Processes
Achieving high levels of selectivity is paramount in the synthesis of specific isomers of this compound.
Chemo- and Regioselectivity: In transition metal-catalyzed reactions, the choice of catalyst and ligands is crucial for controlling regioselectivity. For instance, in the palladium-catalyzed heteroannulation of 1,3-dienes, ligand control can be used to achieve regiodivergent access to different isomers. chemrxiv.org Nickel-catalyzed four-component reactions have been developed to access polysubstituted 1,3-dienes with excellent chemoselectivity and good regioselectivity. researchgate.net In palladium-catalyzed syntheses from allenes and organic halides, the reaction conditions and choice of palladium system are critical for obtaining high yields of the desired diene product. nih.gov
Stereoselectivity: The stereochemical outcome of a reaction determines the specific geometric isomer (E/Z) produced.
Wittig Reaction: The synthesis of this compound via a Wittig reaction is reported to provide good regio- and stereoselectivity for the (E)-configured diene. Generally, in Wittig reactions, reacting a non-stabilized ylide with an α,β-unsaturated aldehyde is preferred for constructing conjugated dienes with specific stereochemistry at the newly formed double bond. researchgate.net
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki and Negishi couplings, are powerful methods for the stereoselective construction of 1,3-dienes. nih.gov For example, a palladium-catalyzed oxidative cross-coupling of vinyl boronic acids with diazo compounds provides an efficient route to 1,3-dienes, where the mechanism involves the migratory insertion of a palladium carbene. organic-chemistry.org Cascade cyclocarbopalladation followed by Suzuki-Miyaura coupling can lead to highly stereoselective formation of products resulting from the syn-addition of an arylpalladium complex to a triple bond. beilstein-journals.org
The precise control over these selective processes is essential for the efficient and targeted synthesis of this compound and its derivatives.
Reactivity and Mechanistic Investigations of 2 Methylbuta 1,3 Dien 1 Yl Benzene
Cycloaddition Reactions
(2-Methylbuta-1,3-dien-1-yl)benzene, also known as 1-phenylisoprene, is a substituted conjugated diene that participates in various cycloaddition reactions. Its reactivity is governed by the electronic effects of the phenyl group at the C1 position and the methyl group at the C2 position, which influence the electron density of the diene system and the regiochemical and stereochemical outcomes of these reactions.
Diels-Alder Reactions with Diverse Dienophiles
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings. masterorganicchemistry.com this compound serves as the four-π-electron component (diene) in these reactions. The substituents on the diene are crucial for its reactivity; electron-donating groups on the diene generally increase the rate of reaction with electron-deficient dienophiles. youtube.com In this case, the methyl group at C2 is a weak electron-donating group, and the phenyl group at C1 can donate electron density into the diene system through resonance.
This enhanced nucleophilicity makes this compound a reactive diene for reactions with a variety of dienophiles, particularly those bearing electron-withdrawing groups such as maleic anhydride, acrylates, and quinones. The reaction proceeds through a concerted mechanism, forming two new carbon-carbon sigma bonds and a new pi bond in a single step to yield a cyclohexene derivative. youtube.com
While specific kinetic data for the reaction of this compound with a wide range of dienophiles is not extensively documented in readily available literature, its structural similarity to other activated dienes, like 1,3-butadiene (B125203) derivatives, suggests it would react efficiently under thermal conditions. nih.gov The reaction with an unsymmetrical dienophile, such as methyl acrylate, would lead to the formation of regioisomers, a topic explored in section 3.1.3.
[2+2] and [4+2] Cycloadditions in Organic Synthesis
Beyond the well-known [4+2] Diels-Alder reaction, conjugated dienes can also participate in other modes of cycloaddition, such as [2+2] cycloadditions. These reactions are typically photochemically induced and lead to the formation of four-membered rings (cyclobutanes). figshare.com The concerted thermal [2+2] cycloaddition is symmetry forbidden, but the reaction can proceed under photochemical activation or through stepwise radical or ionic mechanisms.
This compound has been identified as a substrate in the context of intermolecular [2+2] photocycloaddition research. figshare.com In these processes, one of the double bonds of the diene reacts with an alkene (the dienophile equivalent) upon UV irradiation to form a vinylcyclobutane derivative. The regioselectivity of such additions depends on the substitution pattern of both the diene and the alkene.
The synthetic utility of both [4+2] and [2+2] cycloadditions is immense. [4+2] cycloadditions provide a powerful method for creating complex, stereochemically rich six-membered rings, which are common motifs in natural products. [2+2] cycloadditions are a primary route to cyclobutane rings, which are also valuable building blocks in organic synthesis, often used in the synthesis of strained ring systems and as precursors to other functional groups through ring-opening reactions. figshare.com
Regioselectivity and Stereoselectivity in Pericyclic Reactions
When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the question of regioselectivity arises. masterorganicchemistry.com The addition can theoretically lead to two different constitutional isomers, often referred to by the substitution pattern on the resulting cyclohexene ring (e.g., "ortho" 1,2- or "para" 1,4-adducts versus "meta" 1,3-adducts).
The outcome is largely governed by electronic effects. youtube.comchemtube3d.com The phenyl group at C1 and the methyl group at C2 both increase the electron density of the diene. The phenyl group, through resonance, particularly increases the electron density at the C4 position, making it more nucleophilic. This polarization dictates the preferred orientation of the dienophile during the cycloaddition. For a typical electron-poor dienophile like acrylonitrile, the carbon atom beta to the electron-withdrawing group is the most electrophilic. The major products arise from the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.
For this compound, the C4 carbon bears a partial negative charge due to resonance stabilization involving the phenyl group. The C1 carbon is also part of the conjugated system. This leads to a strong preference for the formation of "ortho" and "para" regioisomers, while the "meta" isomer is generally disfavored and formed only as a minor byproduct, if at all. masterorganicchemistry.com
Table 1: Predicted Regiochemical Outcome in the Diels-Alder Reaction
| Diene Substituent Position | Dienophile Substituent | Major Product(s) | Minor Product(s) |
|---|---|---|---|
| C1 (Phenyl) & C2 (Methyl) | Electron-Withdrawing Group | "Ortho" and "Para" Adducts | "Meta" Adduct |
Stereoselectivity is another critical aspect of the Diels-Alder reaction. masterorganicchemistry.comyoutube.com The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. Substituents that are cis on the dienophile will remain cis in the cyclohexene product, and trans substituents will remain trans. masterorganicchemistry.com Furthermore, the "endo rule" often predicts the major diastereomer. The endo product, where the substituents of the dienophile are oriented towards the newly forming pi bond of the diene, is often kinetically favored due to secondary orbital interactions. youtube.com
Intermolecular Carboformylation via Co(III)-Catalyzed C-H Bond Addition
Recent advances in catalysis have enabled novel transformations of dienes. This compound has been utilized as a substrate in the development of a Co(III)-catalyzed three-component carboformylation reaction. This process involves the sequential C-H bond addition to the diene followed by a reaction with acetic formic anhydride to produce α-quaternary aldehydes.
In optimization studies for this transformation, it was noted that the reaction temperature was a key parameter. While reactions with less sterically demanding dienes like isoprene (B109036) could proceed efficiently at 50 °C, more sterically hindered dienes such as (E)-(2-methylbuta-1,3-dien-1-yl)benzene were not as effective at this lower temperature. An optimal temperature of 70 °C was selected to accommodate a broader range of diene substrates, including the title compound. This finding highlights the influence of steric hindrance on the efficiency of this catalytic cycle.
Polymerization and Copolymerization Chemistry
The presence of a conjugated diene system in this compound makes it a suitable monomer for polymerization reactions, particularly through anionic mechanisms.
Anionic Polymerization Behavior and Kinetics
This compound, referred to as 1-phenylisoprene (1PhI) in polymerization literature, has been the subject of recent studies in living anionic polymerization. rsc.orgresearchgate.net This method allows for excellent control over polymer molecular weights and results in polymers with narrow dispersities (Đ). rsc.org
The anionic polymerization of 1PhI, typically initiated with an organolithium compound like sec-butyllithium in a nonpolar solvent like cyclohexane, yields poly(1-phenylisoprene). Characterization of the resulting polymer reveals a microstructure dominated by 1,2-addition. rsc.org This preference is attributed to the steric hindrance posed by the phenyl group at the C1 position, which disfavors the 1,4-addition that is more common for isoprene. rsc.org
Table 2: Microstructure of Poly(1-phenylisoprene) (P(1PhI))
| Monomer | Polymerization Method | Microstructure | Reference |
|---|---|---|---|
| This compound | Anionic (sec-BuLi/cyclohexane) | 66% 1,2-units | rsc.org |
Kinetic studies involving copolymerization have also been performed. When copolymerized with isoprene, this compound exhibits nearly ideal random copolymerization behavior. rsc.org In copolymerizations with styrene in nonpolar solvents, it forms gradient copolymers. rsc.orgresearchgate.net The reactivity of 1PhI in anionic polymerization has been compared to styrene; based on ¹³C NMR data, 1PhI is expected to be slightly less reactive than styrene in apolar media. rsc.org
The synthesis of well-defined polymers with molecular weights up to 48.8 kg mol⁻¹ and narrow dispersities (Đ ≤ 1.13) has been achieved, demonstrating the controlled nature of its anionic polymerization. rsc.orgresearchgate.net The addition of a polar modifier like tetrahydrofuran (THF) can alter the kinetics and microstructure, typically increasing the proportion of vinyl units, although complex effects have been observed for related phenyl-substituted dienes. rsc.org
Radical Polymerization Mechanisms and Controlled Techniques (e.g., RAFT, ATRP)
Radical polymerization of this compound proceeds via a standard chain-growth mechanism involving initiation, propagation, and termination steps. libretexts.org The process is initiated by the decomposition of a radical initiator, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. libretexts.org These radicals then add to the diene monomer, creating a new radical species. The regioselectivity of this initial addition is influenced by the formation of the most stable radical intermediate, which in this case would be a resonance-stabilized allylic radical further stabilized by the adjacent phenyl group.
Propagation involves the sequential addition of monomer units to the growing polymer chain. For a 1,3-diene system, propagation can occur via 1,2-addition or 1,4-addition, leading to different microstructures in the final polymer. libretexts.org
1,4-addition: This pathway results in a polymer backbone with repeating units containing a double bond between carbons 2 and 3 of the original monomer. This can lead to cis and trans isomers.
1,2-addition: This pathway incorporates the diene as a vinyl side group, with the double bond between carbons 3 and 4 of the original monomer unit.
Termination of the growing polymer chains typically occurs through combination or disproportionation when two radical chains react with each other. libretexts.org
To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and high dispersity, controlled radical polymerization (CRP) techniques are employed. sigmaaldrich.com These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. nih.govmcgill.ca
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization controls the polymerization process through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. mcgill.ca The mechanism involves a degenerative chain transfer process where the propagating radical (P•n) reversibly adds to the CTA. This is followed by the fragmentation of the intermediate radical, releasing a new radical (R•) that can initiate a new polymer chain. sigmaaldrich.com This rapid exchange between active and dormant chains (macro-CTAs) ensures that all chains grow at a similar rate. The choice of CTA is critical and depends on the reactivity of the monomer. sigmaaldrich.com
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that utilizes a transition metal complex (e.g., copper, ruthenium) as a catalyst to reversibly activate and deactivate the propagating chains. mcgill.ca The process involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain. nih.gov An alkyl halide initiator is used to begin the polymerization. The transition metal complex abstracts the halogen atom from the initiator (or the dormant chain end) to form a radical and an oxidized metal complex. This radical can then propagate before being deactivated by the higher-oxidation-state metal complex. mcgill.ca While ATRP is highly effective for monomers like styrenes and acrylates, its application to dienes can be more challenging due to potential side reactions. nih.gov
| Technique | Key Components | Mechanism Principle | Advantages |
| Radical Polymerization | Monomer, Radical Initiator | Chain reaction: Initiation, Propagation, Termination | Simple, wide range of monomers |
| RAFT Polymerization | Monomer, Initiator, RAFT Agent (CTA) | Reversible addition-fragmentation and degenerative chain transfer | Excellent control over MW and Ð, tolerance to functional groups, versatile |
| ATRP | Monomer, Initiator (Alkyl Halide), Transition Metal Catalyst | Reversible halogen atom transfer between active and dormant species | Well-defined polymers, control over architecture, high end-group functionality |
Cationic Polymerization Pathways
This compound is a suitable candidate for cationic polymerization due to its ability to form a relatively stable carbocation intermediate upon interaction with an initiator. libretexts.org This type of polymerization is initiated by electrophiles, such as protic acids (e.g., H₂SO₄) or Lewis acids (e.g., SnCl₄, BF₃·OEt₂) in the presence of a proton source. scispace.com
The initiation step involves the electrophilic addition of the initiator to the diene, generating a carbocation. Protonation of this compound would preferentially occur at the terminal C4 position to yield a resonance-stabilized tertiary allylic carbocation. The positive charge is delocalized across C1, C3, and the phenyl ring, providing significant stability that facilitates polymerization.
Propagation proceeds by the electrophilic attack of the carbocationic chain end on a new monomer molecule. Similar to radical polymerization, the addition can occur in a 1,2- or 1,4-fashion. The structure of the resulting polymer is highly dependent on reaction conditions such as temperature, solvent, and the nature of the counter-ion. scispace.com
Termination and chain transfer are common events in cationic polymerization. libretexts.org Termination can occur through recombination with the counter-ion or reaction with impurities. Chain transfer, particularly to the monomer, is a significant process where the growing chain abstracts a proton from a monomer molecule, terminating the original chain and creating a new carbocation to initiate another chain. scispace.com This often results in polymers with lower molecular weights than might otherwise be expected. scispace.com In some cases, intramolecular cyclization reactions can occur, consuming the double bonds within the polymer backbone. scispace.com
Copolymerization with Aromatic Vinyl Hydrocarbons (e.g., Styrene) and Other Dienes (e.g., Isoprene)
Copolymerization is a process in which two or more different monomers are polymerized together to create a copolymer. This technique is used to tailor the properties of the final material, combining the characteristics of the different monomers. This compound can be copolymerized with other monomers such as styrene (an aromatic vinyl hydrocarbon) and isoprene (another diene). nih.govhaz-map.com
The resulting copolymer's composition and structure (e.g., random, block, alternating) depend on the polymerization method and the reactivity ratios of the comonomers. Reactivity ratios (r₁ and r₂) describe the relative rate at which a growing polymer chain ending in one monomer unit adds another molecule of the same monomer versus the other comonomer.
When copolymerized with styrene , the resulting material would incorporate both phenyl-substituted diene units and styrene units. This can lead to materials with properties intermediate between a polydiene and polystyrene, potentially enhancing characteristics like glass transition temperature (Tg) and mechanical strength compared to a pure polydiene elastomer. nih.gov
When copolymerized with isoprene (2-methyl-1,3-butadiene), the resulting copolymer would consist of two different substituted diene units. This allows for fine-tuning of properties such as elasticity and thermal stability. The presence of the phenyl group from this compound would be expected to increase the Tg of the copolymer compared to pure polyisoprene.
Coordination catalysts, such as those based on titanium or neodymium, are often used for the copolymerization of dienes and styrene, allowing for control over the microstructure (e.g., high cis-1,4 content) of the diene portions. nih.govresearchgate.net
| Comonomer | Type | Potential Copolymer Property Influence | Typical Catalysts |
| Styrene | Aromatic Vinyl Hydrocarbon | Increased Tg, improved abrasion resistance, altered mechanical properties. nih.gov | Coordination catalysts (e.g., Ti-based), anionic initiators, radical initiators. |
| Isoprene | Diene | Modified elasticity, tunable Tg, altered cross-linking behavior. | Coordination catalysts (e.g., Nd-based), anionic initiators. researchgate.net |
Frontal Polymerization for Thermosetting Resins
Frontal polymerization (FP) is a rapid curing method where a localized reaction zone propagates through a monomer/resin mixture, driven by the exothermic heat of the polymerization reaction itself. mdpi.comresearchgate.net This process is highly energy-efficient, as it only requires an initial energy input (thermal or UV) to trigger the front, which then becomes self-sustaining. mdpi.comresearchgate.net FP can proceed through various mechanisms, including free-radical and cationic pathways. researchgate.net
To create thermosetting resins using this compound via FP, the monomer would be formulated with a thermal initiator and a multifunctional cross-linking agent. The process would be initiated by applying heat locally to one end of the monomer mixture. This triggers the decomposition of the initiator, starting the polymerization. The heat generated by the exothermic polymerization heats the adjacent layer of unreacted monomer, causing the reaction to propagate as a continuous front. mdpi.com
The key requirements for a successful FP are high reactivity and sufficient exothermicity to sustain the front's propagation. mdpi.com The velocity of the front and the maximum temperature reached are critical parameters influenced by the resin formulation. The inclusion of the diene system from this compound, along with a cross-linker, would lead to the formation of a cross-linked, insoluble, and infusible thermoset network structure. This method is particularly advantageous for the rapid manufacturing of polymer composites and materials. researchgate.net
Addition Reactions to the Diene System
Electrophilic Additions (e.g., Hydrohalogenation, Halogenation)
Conjugated dienes, such as this compound, readily undergo electrophilic addition reactions with reagents like hydrogen halides (HX) and halogens (X₂). pressbooks.pub A key feature of these reactions is the formation of a mixture of 1,2- and 1,4-addition products. libretexts.org
The mechanism begins with the electrophilic attack on one of the double bonds to form the most stable carbocation intermediate. libretexts.org For this compound, protonation by HBr would occur at the C4 carbon, leading to a resonance-stabilized tertiary allylic carbocation with the positive charge shared between C1 and C3.
The subsequent nucleophilic attack by the halide ion (Br⁻) can occur at either of the electron-deficient carbons:
Attack at C3: This results in the 1,2-addition product .
Attack at C1: This results in the 1,4-addition product , with a concurrent shift of the double bond.
The ratio of these products is governed by temperature. At lower temperatures, the reaction is under kinetic control, favoring the 1,2-addition product, which is typically formed faster due to the proximity of the nucleophile to the site of initial attack (the proximity effect). youtube.com At higher temperatures, the reaction is under thermodynamic control, allowing the system to reach equilibrium and favoring the formation of the more stable 1,4-addition product, which often has a more substituted (and thus more stable) double bond. youtube.com
| Condition | Control Type | Favored Product | Reason |
| Low Temperature | Kinetic | 1,2-Addition | Lower activation energy, faster rate of formation. youtube.com |
| High Temperature | Thermodynamic | 1,4-Addition | Formation of the more thermodynamically stable alkene product. youtube.com |
Nucleophilic Additions and Conjugate Additions
Direct nucleophilic addition to an electron-rich, unactivated diene system like this compound is generally unfavorable. Alkenes and dienes are typically nucleophilic themselves and react with electrophiles. However, nucleophilic attack can be achieved under specific conditions, often involving highly reactive organometallic reagents.
The term conjugate addition (or 1,4-addition) most commonly refers to the nucleophilic attack on an α,β-unsaturated carbonyl or nitrile system. libretexts.org In this context, the electron-withdrawing group polarizes the conjugated system, making the β-carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org
For a simple diene, there is no inherent electron-withdrawing group to activate the system for a standard Michael-type conjugate addition. Therefore, this type of reaction is not a characteristic pathway for this compound itself. Nucleophilic addition would require a different mechanistic framework, such as addition catalyzed by a transition metal or the use of potent nucleophiles like organolithium compounds, which can add across double bonds in certain cases.
Transition-Metal-Free Allylic Borylation
Recent advancements in organic synthesis have led to the development of transition-metal-free methods for the borylation of 1,3-dienes. These reactions provide a direct pathway to valuable allylic boronate esters, which are versatile intermediates in organic chemistry. The hydroboration of this compound has been successfully achieved under such conditions, proceeding via a 1,4-conjugate addition mechanism. urv.cat
The process is typically facilitated by the in-situ formation of a nucleophilic boryl species. In a common procedure, bis(pinacolato)diboron (B₂pin₂) is activated by a simple base, such as sodium carbonate (Na₂CO₃), in a protic solvent like methanol (MeOH). acs.orgnih.gov This activation generates a Lewis acid-base adduct, which is the key reactive species responsible for the subsequent nucleophilic attack on the diene system. urv.catresearchgate.net
For non-cyclic 1,3-dienes like this compound, the reaction exhibits high regioselectivity, favoring the 1,4-hydroboration product over 1,2-diboration. acs.orgnih.gov The internal methyl substitution on the diene does not negatively impact the reaction's outcome. urv.cat Density Functional Theory (DFT) calculations have shed light on the mechanistic underpinnings of this selectivity. The distribution of charge in the allylic anion intermediate, which forms after the initial nucleophilic boryl addition, governs the preference for the 1,4-addition pathway. Furthermore, the inherent thermodynamic preference for the trans configuration of the diene substrate contributes to the formation of the E-configured allylic boronate product. acs.orgnih.gov
Table 1: Transition-Metal-Free 1,4-Hydroboration of (E)-(2-Methylbuta-1,3-dien-1-yl)benzene urv.cat
| Substrate | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| (E)-(2-Methylbuta-1,3-dien-1-yl)benzene | B₂pin₂ (1.1 eq), Na₂CO₃ (30 mol%) | MeOH (1 mL), 70°C, 16h | (E)-pinacol 4-phenyl-3-methylbut-2-en-2-ylboronate | Good Conversion |
Oxidative Selenofunctionalization of Related Allene Systems
While the direct oxidative selenofunctionalization of this compound is not extensively documented, the reactivity of related allene systems provides significant mechanistic insight into this class of reactions. The metal-free oxidative selenofunctionalization of allenes is a powerful method for the synthesis of organoselenium compounds, particularly α-seleno-α,β-unsaturated carbonyls. rsc.org
The general mechanism involves the electrophilic addition of a selenium reagent, such as diphenyl diselenide activated by an oxidant, to one of the double bonds of the allene. rsc.org This initial attack generates a vinyl-selenium intermediate, which is then trapped by a nucleophile, often adventitious water present in the reaction medium. Subsequent oxidation leads to the formation of the functionalized product. rsc.org The regioselectivity of the initial electrophilic attack is a key factor determining the final product structure.
Organometallic Transformations and Complexation
Formation of Transition Metal π-Complexes
Conjugated dienes, including this compound, readily form stable π-complexes with a variety of transition metals. In these complexes, the diene typically coordinates to the metal center in a cisoid conformation, acting as a four-electron (η⁴) ligand. lkouniv.ac.in The bonding is described by the Dewar-Chatt-Duncanson model, which involves two main components:
Ligand-to-Metal Donation: Electron density is donated from the highest occupied molecular orbital (HOMO) of the diene's π-system to an empty d-orbital on the metal center. libretexts.org
Metal-to-Ligand Back-donation: Electron density is back-donated from a filled d-orbital on the metal to the lowest unoccupied molecular orbital (LUMO) of the diene's π-system. lkouniv.ac.inlibretexts.org
This synergistic bonding mechanism leads to a significant alteration of the diene's electronic and structural properties. Upon coordination, the C-C bond lengths within the diene moiety become more uniform, intermediate between typical single and double bonds. lkouniv.ac.in This structural change reflects a decrease in the bond order of the double bonds and an increase in the bond order of the central C-C single bond. The formation of these stable complexes is a fundamental step in many metal-catalyzed transformations of dienes. lkouniv.ac.in
Diene as a Ligand in Homogeneous Catalysis
The ability of dienes to act as ligands is central to their utility in homogeneous catalysis. wikipedia.org Once the diene is coordinated to the metal center as a π-complex, it becomes activated toward a range of transformations. The specific reaction pathway depends on the metal, the other ligands present, and the reaction conditions. acs.orglibretexts.org
Diene ligands can participate in numerous catalytic cycles, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. acs.orgsnnu.edu.cn For example, in nickel-catalyzed hydroalkylation reactions, the coordination of the diene to a metal-hydride species generates an electrophilic π-allyl-metal intermediate. This intermediate is then susceptible to nucleophilic attack, leading to the formation of a new C-C bond. snnu.edu.cn The diene ligand can influence the regioselectivity and stereoselectivity of the catalytic process. Chiral diene ligands have been successfully employed in asymmetric catalysis to synthesize enantiomerically enriched products. researchgate.net
Radical Chemistry and Associated Mechanistic Studies (Non-Polymerization)
Phenyl Radical Addition Reactions to Isoprene Derivatives
The non-polymerization radical chemistry of isoprene derivatives like this compound is characterized by addition reactions. The addition of a phenyl radical (Ph•) to the conjugated π-system initiates a sequence that can lead to various functionalized products. The regioselectivity of this initial addition is governed by both steric and electronic factors. mdpi.com
The phenyl radical can add to any of the four carbon atoms of the diene backbone. However, addition typically occurs at the terminal positions (C1 or C4) to generate a more stable, substituted allylic radical intermediate. mdpi.com For a substrate like this compound, addition to the C4 position would be sterically favored and would produce a resonance-stabilized allylic radical. The presence of substituents on the diene can influence the preferred site of attack. The resulting allylic radical is an intermediate that can be trapped by another radical species or participate in subsequent cyclization or rearrangement reactions, depending on the reaction conditions. mdpi.com Understanding the factors that control the regioselectivity of radical addition is crucial for designing selective synthetic transformations. nih.gov
Photochemical Transformations and Reactive Intermediates
The photochemical behavior of this compound, a phenyl-conjugated diene, is governed by the intricate interplay of its electronically excited states. Upon absorption of ultraviolet light, the molecule is promoted to an excited singlet state, initiating a cascade of photophysical and photochemical processes. The presence of both a styrene-like moiety and a substituted butadiene system suggests a rich and complex photochemistry, involving various isomerization pathways and the formation of short-lived reactive intermediates. While direct experimental studies on this specific molecule are limited, its reactivity can be inferred from the well-documented photochemistry of analogous compounds such as 1,4-diphenyl-1,3-butadiene and other styryl derivatives.
The primary photochemical transformations anticipated for this compound include E/Z isomerization around the double bonds and electrocyclization reactions. These transformations proceed via distinct reactive intermediates, including excited singlet and triplet states, as well as transient zwitterionic or diradical species, the formation of which can be highly dependent on the solvent environment.
Excited States and Isomerization Pathways
Direct irradiation of phenyl-substituted polyenes typically populates the first excited singlet state (S₁). From this state, the molecule can undergo several competing processes: fluorescence, intersystem crossing to the triplet state (T₁), or decay back to the ground state (S₀) via internal conversion. The most prominent photochemical reactions from these excited states are geometric isomerizations. For this compound, this would involve rotation around the C1=C2 and C3=C4 double bonds, leading to different geometric isomers.
In addition to isomerization, electrocyclization is a significant pathway for conjugated dienes. In a manner analogous to the photochemistry of 1,3-butadiene, which can form cyclobutene and bicyclo[1.1.0]butane derivatives, this compound is expected to undergo conrotatory ring-closure from the S₁ state to yield a substituted cyclobutene product. The efficiency of these photochemical transformations is often quantified by their quantum yields, which can be influenced by factors such as the excitation wavelength and the polarity of the solvent.
Reactive Intermediates and Mechanistic Insights
The nature of the reactive intermediates in the photochemical transformations of phenyl-conjugated dienes has been a subject of extensive research. In non-polar solvents, the reactions are generally believed to proceed through excited singlet and triplet states with significant diradical character. However, in polar solvents, the involvement of zwitterionic intermediates has been proposed to explain the observed solvent-dependent reactivity. For instance, studies on 1,4-diphenyl-1,3-butadiene have suggested that in polar solvents like ethanol, photoaddition reactions can occur via trapping of a zwitterionic intermediate by the solvent nih.govresearchgate.net.
Transient absorption spectroscopy is a powerful technique for the direct observation of these short-lived intermediates. Upon photoexcitation, transient species such as the S₁ state, the T₁ state, and any subsequent ground-state intermediates can be detected and characterized by their unique absorption spectra. The lifetimes of these species provide crucial information about the kinetics of the photochemical processes.
The table below summarizes the plausible reactive intermediates in the photochemistry of this compound and their expected spectroscopic signatures and lifetimes, based on data from analogous systems.
| Reactive Intermediate | Expected λ_max (nm) | Typical Lifetime | Probing Technique |
| Excited Singlet State (S₁) | 450-550 | 10-100 ps | Femtosecond Transient Absorption |
| Triplet State (T₁) | 550-650 | 1-10 µs | Nanosecond Transient Absorption |
| Zwitterionic Intermediate | 400-500 | 100-500 ps | Picosecond Transient Absorption (in polar solvents) |
| Cyclobutene Product | - | Stable | Product Analysis (NMR, GC-MS) |
Influence of Molecular Structure and Environment
The methyl group on the butadiene chain of this compound is expected to influence its photochemical behavior. Steric hindrance introduced by the methyl group could affect the efficiency of both isomerization and electrocyclization reactions. Furthermore, the electronic nature of substituents on the phenyl ring could also play a significant role in modulating the properties of the excited states and the branching ratios between different photochemical pathways.
The solvent environment is another critical factor. As mentioned, polar solvents can stabilize zwitterionic intermediates, potentially opening up reaction channels that are not observed in non-polar media. The viscosity of the solvent can also impact the rates of large-amplitude motions such as bond rotation, thereby affecting the quantum yields of isomerization.
The following table presents hypothetical product distributions for the photolysis of this compound in different solvents, illustrating the potential influence of the environment on the reaction outcome.
| Solvent | Product | Quantum Yield (Φ) |
| n-Hexane (non-polar) | Z-isomer | 0.25 |
| Cyclobutene derivative | 0.10 | |
| Acetonitrile (polar, aprotic) | Z-isomer | 0.20 |
| Cyclobutene derivative | 0.08 | |
| Ethanol (polar, protic) | Z-isomer | 0.15 |
| Cyclobutene derivative | 0.05 | |
| Solvent adduct | 0.02 |
Advanced Spectroscopic and Structural Elucidation of 2 Methylbuta 1,3 Dien 1 Yl Benzene and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For (2-Methylbuta-1,3-dien-1-yl)benzene, both one-dimensional and multidimensional NMR techniques provide invaluable insights into its complex structure and dynamic behavior.
The structure of this compound is confirmed by ¹H and ¹³C NMR spectroscopy. Key signals in the ¹H NMR spectrum include a characteristic peak for the methyl group at approximately 1.99 ppm. The allylic protons of the conjugated diene system typically appear in the range of δ 4.5–5.5 ppm. The coupling constants for the vinylic protons, often around 10–16 Hz, are indicative of a trans configuration along the C1-C2 double bond. In the ¹³C NMR spectrum, the carbons of the diene system are observed at approximately δ 141.94 and 136.02 ppm.
For a closely related compound, (E)-1-(buta-1,3-dien-1-yl)-4-iodobenzene, the following ¹H and ¹³C NMR data have been reported in CDCl₃:
¹H NMR (400 MHz, CDCl₃) δ: 7.63 (d, J = 8.0 Hz, 2H), 7.13 (d, J = 8.0 Hz, 2H), 6.78 (dd, J₁= 16 Hz, J₂= 12 Hz, 1H), 6.53-6.44 (m, 2H), 5.36 (d, J = 20 Hz, 1H), 5.21 (d, J = 12 Hz, 1H). rsc.org
¹³C NMR (100 MHz, CDCl₃) δ: 137.6, 136.8, 136.6, 131.6, 130.4, 128.1, 118.4, 92.8 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH) | 6.5 - 7.0 | 125 - 130 |
| C2 (C-CH₃) | - | 141.94 |
| C3 (CH) | 6.3 - 6.8 | 136.02 |
| C4 (CH₂) | 5.0 - 5.5 | 116 - 120 |
| C-CH₃ | 1.99 | 18 - 22 |
| Phenyl C1' | - | 137 - 140 |
| Phenyl C2'/C6' | 7.2 - 7.5 | 126 - 129 |
| Phenyl C3'/C5' | 7.2 - 7.5 | 128 - 130 |
| Phenyl C4' | 7.1 - 7.4 | 125 - 128 |
Note: The data in this table is a combination of reported values and estimated ranges based on related structures and general principles of NMR spectroscopy.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Conformational Analysis and Microstructure
Multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and elucidating the connectivity and conformation of molecules like this compound. sdsu.educolumbia.edu
A COSY spectrum would reveal the coupling relationships between protons. For instance, the vinylic proton at C1 would show a correlation to the vinylic proton at C3, and the C3 proton would in turn show a correlation to the terminal C4 protons. The protons of the phenyl group would exhibit their own set of correlations.
An HSQC spectrum establishes the direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This would allow for the definitive assignment of the protonated carbons in the molecule, such as the CH groups of the diene and the phenyl ring, as well as the CH₂ and CH₃ groups.
The HMBC experiment is crucial for identifying longer-range (2- and 3-bond) correlations between protons and carbons. columbia.edu This technique is particularly useful for identifying the connectivity between different fragments of the molecule. For example, the methyl protons would show a correlation to C2 and C3, and the C1 proton would show correlations to carbons within the phenyl ring (C2' and C6'), confirming the attachment of the butadiene chain to the aromatic ring. In conjugated systems, correlations over four bonds can sometimes be observed. columbia.edu
Dynamic NMR Studies of Rotational Barriers and Fluxional Behavior
The single bond connecting the phenyl ring and the butadiene moiety (C1-C1') in this compound is subject to restricted rotation. This dynamic process can be studied using variable-temperature NMR, also known as dynamic NMR (DNMR). montana.edu By monitoring the changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barrier for this rotation. montana.edumdpi.com
At low temperatures, the rotation around the C1-C1' bond may be slow on the NMR timescale, leading to distinct signals for the different conformers. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. By analyzing the lineshape at different temperatures, the rate constants for the rotational process can be determined, and from these, the activation parameters, such as the Gibbs free energy of activation (ΔG‡), can be calculated. montana.edu
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. biointerfaceresearch.com These techniques are complementary and offer detailed information about the functional groups and bond characteristics within this compound.
Detailed Vibrational Analysis for Structural Confirmation and Bond Characterization
A detailed vibrational analysis allows for the confirmation of the molecular structure and characterization of the bonding within this compound. The vibrational spectra are typically interpreted by assigning the observed absorption bands (in IR) and scattered peaks (in Raman) to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. biointerfaceresearch.com Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies and aid in these assignments. scielo.org.mxnih.gov
For a related compound, (E)-1-(buta-1,3-dien-1-yl)-4-iodobenzene, characteristic IR peaks have been observed at 3033, 3006, 2962, 1481, 1416, 1003, and 811 cm⁻¹. rsc.org These can be tentatively assigned to various C-H and C-C vibrations of the aromatic and diene systems.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |
| Vinylic C-H Stretch | 3050 - 3010 | Medium | Strong |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2870 | Medium-Strong | Medium |
| C=C Stretch (conjugated) | 1650 - 1600 | Medium-Strong | Very Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| C-H Bend (out-of-plane) | 1000 - 675 | Strong | Weak |
Note: This table provides expected ranges for the vibrational modes based on general spectroscopic principles and data from related compounds.
The C=C stretching vibrations of the conjugated diene system are expected to give rise to strong bands in the Raman spectrum due to the change in polarizability during the vibration. The aromatic C=C stretching vibrations will also be prominent. The various C-H stretching and bending modes of the phenyl, vinylic, and methyl groups will appear in their characteristic regions, further confirming the structure of the molecule.
Electronic Spectroscopy (UV-Vis and Circular Dichroism)
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a key technique for studying the electronic structure of conjugated systems like this compound.
Analysis of Electronic Transitions and Conjugation Effects
The UV-Vis spectrum of this compound is dominated by a strong absorption band corresponding to a π → π* electronic transition within the conjugated system. libretexts.org The extended conjugation involving the phenyl ring and the butadiene moiety significantly lowers the energy of this transition compared to non-conjugated systems, resulting in an absorption maximum (λmax) at a longer wavelength. libretexts.org
For example, the λmax for 1,3-butadiene (B125203) is 217 nm. libretexts.org The addition of the phenyl group in this compound is expected to cause a bathochromic (red) shift, moving the λmax to a longer wavelength, likely in the 250-300 nm range. The presence of the methyl group on the diene will also have a smaller, but noticeable, effect on the absorption maximum.
The position and intensity of the λmax are sensitive to the solvent polarity and the specific conformation of the molecule. The analysis of the UV-Vis spectrum provides valuable information about the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Circular Dichroism (CD) spectroscopy would be relevant if the molecule were chiral or placed in a chiral environment. Since this compound is achiral, it would not exhibit a CD spectrum unless it forms a complex with a chiral entity or is studied in a chiral solvent.
Chiroptical Properties of Enantiomerically Enriched Derivatives
There is no available literature detailing the synthesis of enantiomerically enriched derivatives of this compound or the analysis of their chiroptical properties, such as circular dichroism (CD) or optical rotatory dispersion (ORD). Such studies would be essential for determining the absolute configuration and understanding the stereochemical aspects of its reactions, but this research has not been reported.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Synthetic Products
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. While HRMS has been used to characterize various organic molecules, including products of reactions involving dienes and benzene (B151609) derivatives rsc.org, specific HRMS data for synthetic products derived from this compound, such as its oxidation or reduction products , are not available in the reviewed literature. The exact mass of the parent compound, this compound (C₁₁H₁₂), is calculated to be 144.093900383 Da nih.gov.
Hypothetical HRMS Data for a Synthetic Product
For illustrative purposes, if this compound were to undergo a simple oxidation to form an epoxide on the 1,3-diene system, the expected molecular formula would be C₁₁H₁₂O. An HRMS analysis would be used to confirm this composition.
| Hypothetical Product | Molecular Formula | Calculated Exact Mass (Da) |
| This compound Epoxide | C₁₁H₁₂O | 160.088815 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Characterization of Diels-Alder Adducts
The Diels-Alder reaction is a fundamental organic reaction that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.com The conjugated diene structure of this compound makes it a suitable candidate for such reactions. Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of reaction products, like Diels-Alder adducts, by fragmenting a selected ion and analyzing the resulting fragment ions. A characteristic fragmentation for Diels-Alder adducts in MS/MS is the retro-Diels-Alder (rDA) reaction, which can reveal the original diene and dienophile components. researchgate.net
However, there are no specific published MS/MS studies on Diels-Alder adducts formed from this compound. The analysis of such adducts would provide valuable information on the regioselectivity and stereoselectivity of the cycloaddition. masterorganicchemistry.com
X-ray Crystallography of Derivatives and Co-crystals
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid.
Solid-State Structural Analysis and Intermolecular Interactions
The solid-state structure of a molecule provides definitive proof of its connectivity and stereochemistry and reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. While crystal structures for various benzene derivatives and Diels-Alder adducts have been reported nih.goviastate.edu, no crystallographic data for this compound or any of its derivatives or co-crystals are available in the Cambridge Structural Database or other public repositories. Such a study would be necessary to confirm the planar or non-planar nature of the diene system and the orientation of the phenyl group.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals. It is invaluable for studying reaction mechanisms that involve radical intermediates. nih.gov Reactions involving this compound, particularly under certain polymerization or oxidation conditions, could potentially proceed via radical intermediates. However, no EPR spectroscopic studies have been published that investigate or provide evidence for radical intermediates in reactions involving this compound.
Theoretical and Computational Investigations of 2 Methylbuta 1,3 Dien 1 Yl Benzene
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the properties of (2-Methylbuta-1,3-dien-1-yl)benzene. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
The three-dimensional structure of a molecule is not static; it exists as an ensemble of conformations arising from rotation around single bonds. A key aspect of theoretical analysis is geometry optimization, a process that locates the minimum energy structures on a potential energy surface (PES). uni-muenchen.de For this compound, the critical rotations are around the C-C single bond connecting the phenyl group to the diene moiety and the central C-C bond of the diene itself.
Conformational analysis involves mapping the potential energy surface by systematically changing these dihedral angles. The resulting energy minima correspond to stable conformers. While a specific conformational analysis for this compound is not extensively documented in the provided literature, the methodology can be understood from studies on analogous compounds like isoprene (B109036) (2-methylbuta-1,3-diene). researchgate.net For isoprene, calculations at the HF/6-31G level determined that the gauche conformer is twisted with a dihedral angle of 41.0° from the planar s-cis form. researchgate.net A similar analysis for this compound would involve DFT methods, such as B3LYP with a basis set like 6-31G(d), to identify the most stable conformers (e.g., s-trans vs. s-cis arrangements of the diene) and the rotational barriers between them. tdx.cat The planarity of the conjugated system is a key factor, with steric hindrance between the phenyl group and the diene influencing the preferred geometry.
Table 1: Representative Parameters in Conformational Analysis
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Dihedral Angle | The angle between two intersecting planes, used to define the rotation around a chemical bond. | DFT (e.g., B3LYP/6-31G(d)) |
| Potential Energy Surface (PES) | A map of the molecule's energy as a function of its geometry. | Ab initio (e.g., MP2) or DFT |
| Rotational Barrier | The energy required to rotate from one stable conformer to another. | DFT, Ab initio |
| Relative Energy | The energy difference between various conformers, indicating their relative stability. | DFT, Ab initio |
Frontier Molecular Orbital (FMO) theory is crucial for explaining the reactivity of conjugated systems. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, which acts as a diene in cycloaddition reactions, the energies and shapes of these orbitals dictate its reactivity.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Computational methods like DFT are used to calculate these orbital energies and visualize their distribution. For Diels-Alder reactions, reactivity is controlled by the interaction between the HOMO of the diene and the LUMO of the dienophile. FMO analysis can predict regioselectivity based on the relative sizes of the orbital coefficients on the terminal atoms of the diene.
Table 2: Typical Output of a Frontier Molecular Orbital Analysis
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and nucleophilicity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
| Orbital Coefficients | The contribution of each atomic orbital to the molecular orbital. | Helps predict the regioselectivity of reactions like cycloadditions. |
Computational chemistry provides powerful methods for predicting spectroscopic data, which can be used to confirm experimental structures and assign spectral features.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. These predicted values can be compared with experimental data to confirm structural assignments. Experimental ¹H NMR data for this compound shows characteristic signals for the phenyl and diene protons, while ¹³C NMR confirms the carbon framework. tdx.cat
Table 3: Known Experimental NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Comment | Source(s) |
|---|---|---|---|
| ¹H | 7.43 – 7.22 | m, Phenyl protons | tdx.cat |
| ¹H | 6.65 – 6.47 | m, Diene protons | tdx.cattesisenred.net |
| ¹H | 1.99 | s, Methyl group |
| ¹³C | 141.94, 136.02 | Diene carbons | |
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). tesisenred.net This method calculates the excited states of the molecule, allowing for the prediction of the maximum absorption wavelength (λmax). For a conjugated system like this compound, the key transition is the π → π* transition of the conjugated diene and phenyl ring system.
IR Spectroscopy: Theoretical IR spectra are obtained by performing a frequency analysis on the optimized geometry of the molecule. This calculation yields the vibrational frequencies and their corresponding intensities. To improve accuracy, the calculated frequencies are often scaled using established factors to account for systematic errors in the computational method and the neglect of anharmonicity. researchgate.net This allows for a detailed assignment of the experimental IR spectrum, correlating specific peaks with vibrational modes like C-H stretches, C=C stretches of the diene and aromatic ring, and various bending modes.
Reaction Mechanism Elucidation
Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, identifying short-lived intermediates and transition states that are difficult to observe experimentally.
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Computational methods are used to locate these TS structures. A key verification of a true transition state is a frequency calculation, which must yield exactly one imaginary frequency. researchgate.net This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the simultaneous breaking and forming of bonds during a cycloaddition.
Once a transition state is located and verified, the reaction pathway can be mapped by following the Intrinsic Reaction Coordinate (IRC). An IRC calculation traces the path of steepest descent from the transition state down to the reactant and product energy minima, confirming that the located TS indeed connects the desired species. This provides a complete, step-by-step map of the reaction mechanism. For a reaction like the Diels-Alder cycloaddition of this compound, this would involve characterizing the six-membered cyclic transition state. researchgate.net
With the energies of the reactants, transition state, and products established, key kinetic and thermodynamic parameters can be calculated. These calculations provide quantitative insight into the feasibility and rate of a reaction.
Kinetic Parameters: According to Transition State Theory (TST), the reaction rate is determined by the free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction. From the frequency calculations, other parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can also be derived, providing a complete kinetic profile of the reaction. researchgate.net For a bimolecular reaction like a Diels-Alder cycloaddition, a negative entropy of activation is expected, reflecting the loss of translational and rotational freedom as two molecules combine to form a single transition state structure. researchgate.net
Table 4: Key Kinetic and Thermodynamic Parameters from Computational Studies
| Parameter | Symbol | Description |
|---|---|---|
| Activation Energy | E_a or ΔG‡ | The energy barrier that must be overcome for a reaction to occur. |
| Enthalpy of Reaction | ΔH_rxn | The net change in heat content during the reaction (exothermic or endothermic). |
| Gibbs Free Energy of Reaction | ΔG_rxn | Indicates the spontaneity of a reaction under constant temperature and pressure. |
| Enthalpy of Activation | ΔH‡ | The enthalpy difference between the transition state and the reactants. |
| Entropy of Activation | ΔS‡ | The entropy difference between the transition state and the reactants. |
Applications in Materials Science and Advanced Organic Synthesis
Monomer for High-Performance Polymers and Copolymers
As a monomer, (2-Methylbuta-1,3-dien-1-yl)benzene offers the possibility of creating polymers with tailored properties, ranging from specialty elastomers to functional materials with unique optical and electronic characteristics.
The polymerization of this compound leads to the formation of poly(phenylisoprenes). The polymerization of substituted butadienes can be controlled to produce specific microstructures, which in turn dictates the material's properties. rsc.org For diene monomers, polymerization can proceed via different pathways, primarily 1,4-addition and 1,2- or 3,4-addition, resulting in polymers with varied isomer content. endress.com
Research on analogous phenyl-substituted butadienes demonstrates that polymerization conditions, such as the type of initiator (anionic, cationic, coordination), solvent, and temperature, can be manipulated to control these microstructures. nih.gov For instance, anionic polymerization of dienes in polar solvents often favors 1,2- or 3,4-addition, while nonpolar solvents typically yield higher proportions of 1,4-addition products. nih.gov This control over the polymer backbone is crucial for tuning the resulting material's physical and mechanical properties. Coordination polymerization systems, in particular, have shown great success in achieving high regio- and stereoselectivity in the polymerization of substituted dienes. nih.gov
Table 1: Influence of Polymerization Parameters on Diene Microstructure (Illustrative Data)
| Parameter | Condition | Predominant Microstructure | Resulting Property |
|---|---|---|---|
| Solvent Polarity | Nonpolar (e.g., Cyclohexane) | High cis-1,4 content | Elastomeric, low Tg |
| Polar (e.g., THF) | High 3,4- or 1,2-vinyl content | Higher Tg, reduced elasticity | |
| Catalyst System | Ziegler-Natta | High 1,4-selectivity | Stereoregular polymers |
This table illustrates general trends observed in the polymerization of substituted dienes.
Polymers derived from this compound are expected to exhibit properties that make them suitable for development as advanced elastomers and thermoplastics. The properties of polyisoprene, known for its elasticity, form the basis for these materials. mnrubber.combritannica.com The introduction of a bulky phenyl pendant group on the polymer chain is anticipated to significantly influence the material's characteristics. wikipedia.org
Large pendant groups generally raise the glass transition temperature (Tg) of a polymer by restricting chain mobility. wikipedia.org Therefore, poly(phenylisoprene) would be expected to have a higher Tg than conventional polyisoprene (Tg ≈ -70 °C) but lower than that of polystyrene (Tg ≈ 100 °C). rsc.org This intermediate Tg could allow for the creation of novel thermoplastic elastomers (TPEs). rsc.org TPEs are a class of copolymers that combine the melt-processability of thermoplastics with the elasticity of elastomers, often by incorporating hard (high Tg) and soft (low Tg) segments into the same polymer chain. rsc.org By copolymerizing this compound with other monomers like isoprene (B109036) or styrene, it is possible to precisely tune the Tg and mechanical properties to develop new elastomers and thermoplastics for a variety of applications. rsc.org
The incorporation of both a conjugated diene backbone and pendant phenyl rings in poly(phenylisoprene) suggests its potential for use in functional polymers with unique optical and electronic properties. bme.huucla.edu Conjugated polymers are known for their semiconductor properties, which arise from the delocalized π-electrons along the polymer backbone. bme.hu
The phenyl groups can further enhance these properties. Polymers containing aromatic side chains often exhibit a high refractive index, a desirable property for optical applications like lenses and coatings. fiveable.me Furthermore, the interaction between the π-systems of the conjugated backbone and the pendant phenyl rings can influence the polymer's electronic structure, affecting its ability to absorb and emit light. mdpi.comnih.gov This could lead to applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific optical and electronic behavior can be fine-tuned by modifying the polymer's chemical structure and controlling its morphology. ucla.eduresearchgate.net
Versatile Building Block in Complex Molecule Synthesis
Beyond polymer science, the diene functionality of this compound makes it a valuable tool for synthetic organic chemists aiming to construct complex molecular frameworks.
This compound is structurally primed to participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This powerful reaction forms a six-membered ring by reacting a conjugated diene with a suitable dienophile (an alkene or alkyne). elte.humasterorganicchemistry.com
In this context, this compound can serve as the four-pi-electron component, reacting with various dienophiles to generate highly substituted cyclohexene derivatives in a single, stereocontrolled step. wikipedia.org The resulting cyclic products incorporate the phenyl and methyl groups from the original diene, providing a rapid route to complex polycyclic and fused-ring systems that are common motifs in pharmaceuticals and other functional molecules. The reaction's efficiency can be enhanced by the presence of electron-donating or electron-withdrawing groups on the reactants. elte.hu
The Diels-Alder reaction is a cornerstone in the total synthesis of natural products due to its ability to construct core cyclic systems with high efficiency and stereochemical control. wikipedia.org While specific examples of this compound in completed natural product syntheses are not widely documented, its structure makes it a highly suitable intermediate for creating synthetic analogs. Many natural products contain complex polycyclic skeletons, and this diene offers a straightforward method to introduce a substituted six-membered ring, which can be further elaborated to achieve the target molecule. Its utility lies in its capacity to serve as a foundational piece in a convergent synthesis, where complex fragments are prepared separately before being joined together.
Ligand Design in Homogeneous Catalysis
Homogeneous catalysis often relies on the design of organic molecules, known as ligands, that coordinate to a central metal atom and modulate its catalytic activity and selectivity. The diene functionality, a key feature of this compound, is a well-established coordinating group for a variety of transition metals.
Utilization of Diene Frameworks for Chiral and Achiral Ligands
The diene framework present in this compound offers potential for its use as a ligand in homogeneous catalysis. The two double bonds can coordinate to a metal center in a bidentate fashion, forming a stable chelate complex. This mode of coordination is common for many diene-containing ligands and is crucial for their function in catalysis.
The synthesis of both chiral and achiral ligands based on diene scaffolds is a significant area of research. In principle, the this compound backbone could be chemically modified to introduce chirality or other functional groups to tune its electronic and steric properties as a ligand. However, there is no specific mention in the scientific literature of this compound being used for the synthesis of either chiral or achiral ligands for homogeneous catalysis.
Application in Asymmetric Catalysis for Enantioselective Transformations
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands are essential for achieving high levels of enantioselectivity in these transformations.
While diene-based chiral ligands have been successfully employed in a range of asymmetric catalytic reactions, there are no documented instances of this compound or its derivatives being utilized as chiral ligands in asymmetric catalysis for enantioselective transformations. The development of new chiral ligands is an active area of research, and it is conceivable that derivatives of this compound could be explored in the future.
Optoelectronic and Photonic Materials (If applicable to derivatives)
Organic molecules with extended π-conjugated systems often exhibit interesting optoelectronic and photonic properties, making them suitable for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors.
Development of Conjugated Chromophores and Fluorophores
The conjugation of the diene system with the phenyl group in this compound provides a basic chromophoric unit. Chemical modifications to extend this conjugation or to introduce electron-donating or electron-withdrawing groups could, in theory, lead to the development of novel chromophores and fluorophores with tailored photophysical properties.
However, a review of the available scientific literature does not reveal any studies on the synthesis or characterization of derivatives of this compound for applications as conjugated chromophores or fluorophores in optoelectronic and photonic materials. The research in this area tends to focus on larger, more complex conjugated systems.
Future Directions and Emerging Research Avenues
Development of Highly Efficient and Selective Catalytic Methods
The synthesis of substituted butadienes, including (2-Methylbuta-1,3-dien-1-yl)benzene, is a cornerstone of organic chemistry, providing essential building blocks for a myriad of materials. nih.gov Current research is intensely focused on the development of more efficient and selective catalytic methods to overcome the limitations of traditional synthetic routes, such as the Wittig olefination, which generates stoichiometric phosphine (B1218219) oxide waste. nih.gov
Cross-coupling reactions, catalyzed by transition metals like palladium, have become a transformative tool in this endeavor. researchgate.netmdpi.com Significant progress has been made in designing sophisticated phosphine ligands and preformed catalysts that enhance the scope and efficiency of these reactions. researchgate.netnih.gov The goal is to develop catalytic systems that are not only highly active and selective but also cost-effective and environmentally benign. nih.gov Future work will likely involve exploring a wider range of transition metal catalysts, including those based on first-row metals like nickel, which have shown promise with more challenging substrates. nih.gov The development of stereoconvergent cross-coupling reactions using chiral catalysts also presents an exciting avenue for producing enantiomerically pure products from racemic starting materials. nih.gov
Recent advancements include palladium-catalyzed methods for the direct synthesis of 1,3-dienes from aliphatic carboxylic acids and the use of manganese(I) catalysis for the dienylation of arenes. nih.govacs.org These innovative approaches offer practical and highly selective routes to a diverse range of diene structures. nih.govacs.org
Exploration of Novel Materials with Enhanced Properties
Substituted butadienes are fundamental monomers in the synthesis of polymers with a wide array of properties. nih.govresearchgate.net The incorporation of phenyl groups, as in this compound, into polydiene backbones can significantly influence the material's thermal and mechanical properties. nih.gov
Future research will focus on the copolymerization of this compound and its derivatives with other monomers, like 1,3-butadiene (B125203), to create novel elastomers. nih.govrsc.org Scientists are investigating how different polymerization parameters, such as temperature and catalyst composition, affect the resulting copolymer's microstructure, molecular weight, and glass transition temperature. nih.govrsc.org The goal is to tailor the properties of these materials for specific applications, potentially leading to new types of synthetic rubbers with superior performance characteristics. nih.gov
Furthermore, the unique electronic and structural features of dienes make them valuable substrates for creating functional materials beyond elastomers. nih.gov Research into acyclic diene metathesis (ADMET) polymerization of bio-based dienes derived from natural sources like eugenol (B1671780) and vanillin (B372448) is opening doors to sustainable polymers with tunable properties. researchgate.net
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
For reactions involving dienes, such as the Diels-Alder reaction, ML models have demonstrated the ability to predict regio-, site-, and diastereoselectivity with high accuracy, sometimes surpassing quantum-mechanical methods. chemrxiv.orgresearchgate.netnih.gov These models are trained on large datasets of experimental reactions and can learn the complex relationships between reactants, reagents, and products. nih.govmit.edu
Sustainable and Economically Viable Industrial Syntheses
The principles of green chemistry are increasingly guiding the development of industrial chemical processes. medium.comessentialchemicalindustry.org The goal is to design syntheses that are not only economically viable but also minimize environmental impact by reducing waste, using renewable feedstocks, and improving energy efficiency. medium.comessentialchemicalindustry.orgplanetpristine.com
For the production of butadiene and its derivatives, there is a growing interest in moving away from fossil fuel-based feedstocks towards renewable resources. rsc.org One promising avenue is the conversion of bio-ethanol to butadiene. rsc.orgrsc.org Research in this area focuses on developing highly efficient and selective catalysts for this transformation. rsc.orgacs.org Another approach involves the use of butanediols derived from sugar fermentation as a precursor for butadiene. rsc.org
Beyond the feedstock, green chemistry principles are being applied to the entire synthetic process. This includes the use of safer solvents, the reduction of chemical derivatives, and the design of processes that operate at ambient temperature and pressure to conserve energy. medium.complanetpristine.com The development of catalytic processes is central to green chemistry, as catalysts can enable more efficient and selective reactions, thereby reducing waste and energy consumption. essentialchemicalindustry.org
Investigation of Gas-Phase Reactivity and Astrochemistry
The study of molecules in the gas phase under the conditions found in interstellar space is a fascinating and rapidly evolving field. fiveable.meiac.esfrontiersin.org Polycyclic aromatic hydrocarbons (PAHs) and related carbon-based molecules are believed to be widespread in the interstellar medium (ISM) and play a crucial role in its chemistry and physics. nasa.govnasa.govwikipedia.orgastrochem.org
While this compound itself has not been a primary focus, the study of the gas-phase reactivity of conjugated dienes provides important insights. nih.gov The reactions of dienes with species like the hydroxyl radical (˙OH) are fundamental to understanding their atmospheric and interstellar chemistry. nih.gov The reactivity of a diene is influenced by the relative positions of its double bonds, with conjugated dienes showing higher reactivity than isolated or cumulated dienes. nih.gov
Future research in this area will likely involve a multidisciplinary approach, combining astronomical observations with laboratory experiments and theoretical modeling. nasa.gov The goal is to identify the specific molecules present in the ISM and to understand the chemical pathways that lead to their formation and destruction. frontiersin.org This research could shed light on the origins of complex organic molecules in the universe and their potential role in the processes leading to life. wikipedia.org
Q & A
Basic Questions
Q. What are the primary synthetic routes for (2-Methylbuta-1,3-dien-1-yl)benzene, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via coupling reactions between substituted benzene derivatives and dienes. For example, palladium-catalyzed cross-coupling of bromobenzene derivatives with 2-methylbuta-1,3-dienyl Grignard reagents is a common method. Reaction conditions such as temperature (e.g., maintaining −5°C for moisture-sensitive steps), solvent choice (dry dichloromethane), and catalysts (e.g., Pd complexes) critically impact yield and purity . Side reactions, such as premature diene polymerization, are mitigated by inert atmospheres and controlled stoichiometry.
Q. How can the structural isomerism of this compound be resolved experimentally?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is key. The conjugated diene system shows distinct -NMR signals for allylic protons (δ 4.5–5.5 ppm) and coupling constants () indicative of trans-configuration. X-ray crystallography or computational geometry optimization (DFT) can resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. What strategies optimize regioselectivity in cycloaddition reactions involving this compound?
- Answer : The compound acts as a diene in Diels-Alder reactions. Regioselectivity is controlled by electron-withdrawing/donating groups on the dienophile and steric effects. For example, electron-deficient dienophiles (e.g., maleic anhydride) favor endo-transition states. Computational modeling (e.g., frontier molecular orbital theory) predicts reactivity trends, while experimental validation uses HPLC or -NMR to quantify adduct ratios .
Q. How can advanced spectroscopic techniques characterize transient intermediates in this compound reactions?
- Answer : Time-resolved IR spectroscopy captures short-lived intermediates like radical species or zwitterionic transition states. Mass spectrometry (HRMS-ESI) identifies metastable complexes, while in-situ -NMR monitors dynamic equilibria in cycloadditions .
Q. What computational methods are effective for modeling the electronic properties of this compound?
- Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates HOMO-LUMO gaps, predicting reactivity. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, supported by crystallographic data from protein-ligand complexes .
Q. How do moisture-sensitive synthetic steps for this compound derivatives affect reproducibility?
- Answer : Hydrolysis of intermediates (e.g., Grignard reagents) can reduce yields. Strict anhydrous conditions (Schlenk line, molecular sieves) and catalysts like DMAP stabilize reactive species. Kinetic studies (e.g., in situ Raman) track degradation pathways, guiding process optimization .
Q. How should researchers address contradictions in reported synthetic yields for this compound derivatives?
- Answer : Systematic reproducibility studies under standardized conditions (solvent purity, catalyst loading) isolate variables. Meta-analyses of literature data (e.g., comparing Pd vs. Cu catalysts) identify trends. Contradictions often arise from unaccounted impurities or kinetic vs. thermodynamic control .
Q. What methodologies elucidate the biological interactions of this compound derivatives?
- Answer : Cryo-EM and X-ray crystallography (e.g., PDB: 7RD) resolve binding modes in enzyme complexes. Isothermal titration calorimetry (ITC) quantifies binding affinities, while mutagenesis studies validate interaction sites .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
